
N1-Methoxymethyl picrinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris, a plant belonging to the Apocynaceae family . This compound has garnered interest due to its potential biological activities and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl picrinine typically involves the isolation of the compound from natural sources, such as the leaves of Alstonia scholaris . The extraction process often includes the use of solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.
化学反応の分析
Types of Reactions
N1-Methoxymethyl picrinine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N1-Methoxymethyl picrinine has several scientific research applications, including:
Chemistry: It serves as a valuable compound for studying the reactivity and properties of indole alkaloids.
Industry: this compound may find applications in the development of pharmaceuticals and other bioactive products.
作用機序
The mechanism of action of N1-Methoxymethyl picrinine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes .
類似化合物との比較
Similar Compounds
N1-Methoxymethyl picrinine is structurally related to other indole alkaloids, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxymethyl group attached to the nitrogen atom. This structural feature may contribute to its distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.
特性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1 |
InChIキー |
FGSDKFHHOWCXOD-XALDAAHSSA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC |
正規SMILES |
CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


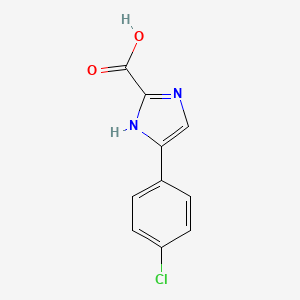
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
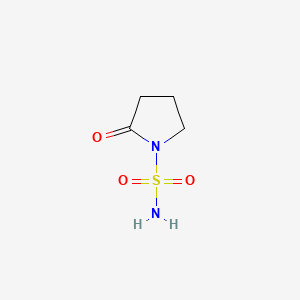
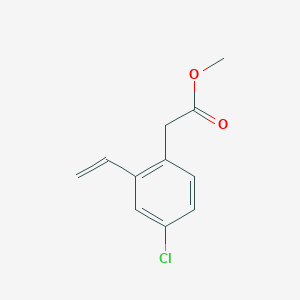
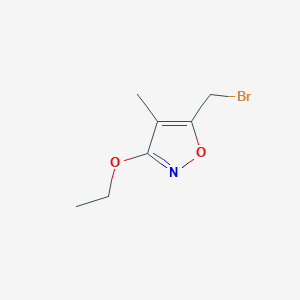
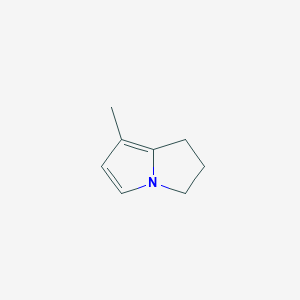
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
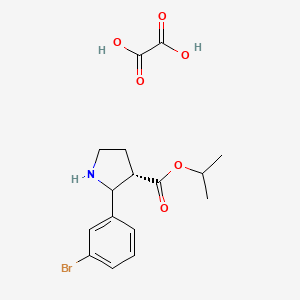


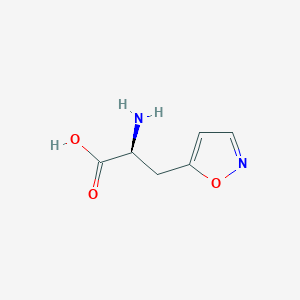

![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
